![molecular formula C7H13NO2S2 B1383959 2-(1,5,3-Dithiazepan-3-yl)propanoic acid CAS No. 1966944-46-6](/img/structure/B1383959.png)
2-(1,5,3-Dithiazepan-3-yl)propanoic acid
Overview
Description
2-(1,5,3-Dithiazepan-3-yl)propanoic acid, commonly referred to as DTZP, is a chemical compound consisting of a rigid bicycle structure with a sulfur-sulfur bridge that is highly resistant to oxidation. Its IUPAC name is 3-(1,5,3-dithiazepan-3-yl)propanoic acid .
Synthesis Analysis
A library of new (1,5,3-dithiazepan-3-yl)alkanoic acids was prepared by the multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature for 1 to 5 h in high yields . This green procedure offers several advantages such as operational simplicity, no catalyst, and no production of hazardous materials .Molecular Structure Analysis
The molecular weight of 2-(1,5,3-Dithiazepan-3-yl)propanoic acid is 207.3 g/mol. The InChI code is 1S/C7H13NO2S2/c9-7(10)1-2-8-5-11-3-4-12-6-8/h1-6H2,(H,9,10) .Chemical Reactions Analysis
The multicomponent reaction of amino acids, formaldehyde, and 1,2-ethanedithiol affords 1,5,3-dithiazepanes derivatives . The reaction time was evaluated from 3 to 5 h .Physical And Chemical Properties Analysis
The physical form of 2-(1,5,3-Dithiazepan-3-yl)propanoic acid is a powder . It is highly resistant to oxidation.Scientific Research Applications
Green Synthesis in Organic Chemistry
- Application Summary : This compound is used in a green synthesis process to create a library of new (1,5,3-dithiazepan-3-yl)alkanoic acids via multicomponent reactions (MCRs) in water .
- Results Summary : The products exhibit high sorption activity with respect to silver (I) and palladium (II) and show antifungal activity against pathogenic micromycetes. Specific yields, such as 76% for 2-(1,5,3-Dithiazepan-3-yl)acetic acid, are noted .
Photographic and Cinema Industry
For a more detailed analysis, including quantitative data and statistical analyses, access to full research articles or databases would be required. The provided information is based on the available search results and does not include all possible applications or detailed experimental data .
Organic Synthesis Building Blocks
These applications highlight the versatility of “2-(1,5,3-Dithiazepan-3-yl)propanoic acid” in various scientific and industrial fields. The compound’s multifunctionality makes it a valuable asset in research and development across different disciplines .
Environmental Remediation
These additional applications demonstrate the compound’s potential in a wide range of scientific and industrial fields. The versatility and efficacy of “2-(1,5,3-Dithiazepan-3-yl)propanoic acid” make it a subject of ongoing research and interest across various disciplines .
properties
IUPAC Name |
2-(1,5,3-dithiazepan-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S2/c1-6(7(9)10)8-4-11-2-3-12-5-8/h6H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOVQSYVKDJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CSCCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,5,3-Dithiazepan-3-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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